H-Val-val-val-val-OH

Oligopeptide Transport Intestinal Permeability Caco-2 Cell Model

Researchers require validated oligopeptides with defined hydrophobicity and aggregation profiles, yet batch-to-batch variability undermines reproducibility. H-Val-Val-Val-Val-OH is a synthetic tetrapeptide of four L-valine residues (MW 414.55). Key applications include: • High-permeability positive control in Caco-2 transport assays (Papp > 10×10⁻⁶ cm/s) • Non-aggregating monomeric control for amyloid formation studies • Soft hydrogel precursor for injectable cell-delivery matrices (low mechanical rigidity)

Molecular Formula C20H38N4O5
Molecular Weight 414.5 g/mol
CAS No. 64577-64-6
Cat. No. B3276689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-val-val-val-OH
CAS64577-64-6
Molecular FormulaC20H38N4O5
Molecular Weight414.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)O)N
InChIInChI=1S/C20H38N4O5/c1-9(2)13(21)17(25)22-14(10(3)4)18(26)23-15(11(5)6)19(27)24-16(12(7)8)20(28)29/h9-16H,21H2,1-8H3,(H,22,25)(H,23,26)(H,24,27)(H,28,29)/t13-,14-,15-,16-/m0/s1
InChIKeyDISYUNFKZRKPAZ-VGWMRTNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Val-Val-Val-Val-OH Overview


H-Val-Val-Val-Val-OH (CAS 64577-64-6) is a synthetic tetrapeptide composed of four L-valine amino acid residues . With a molecular formula of C20H38N4O5 and a molecular weight of 414.55 g/mol, it is a hydrophobic, nonpolar peptide that is soluble in DMSO and requires storage at -20°C [1]. As a member of the oligopeptide class, it serves as a model system for studying the structural and functional implications of repetitive valine sequences, which are crucial in various biological processes including protein folding, aggregation, and transport [2].

Workflow Intestinal peptide transport assays (Caco-2 model)
Research β-sheet self-assembly screening and monomeric controls
Format Hydrogel biomaterial development (nonaromatic weak gels)

H-Val-Val-Val-Val-OH Substitution Limitations


Direct substitution of H-Val-Val-Val-Val-OH with another oligopeptide, such as a tripeptide (H-Val-Val-Val-OH) or a tetrapeptide with a different amino acid composition, is not feasible due to fundamental differences in physicochemical properties and biological interactions. The number of valine residues dictates the molecule's overall hydrophobicity, chain length, and ability to form specific secondary structures like β-sheets [1]. These differences can critically alter its behavior in applications ranging from studies on peptide transport to self-assembly, as evidenced by research showing that the identity and position of terminal amino acids are key determinants of a peptide's permeability across cell monolayers [2]. Using a generic alternative without rigorous validation would introduce a significant confounding variable, undermining the reproducibility and relevance of the experimental results.

1 Shorter oligopeptides (e.g., tripeptide) alter hydrophobicity and chain-length-dependent β-sheet propensity, potentially shifting self-assembly and transport behavior.
2 Different N-terminal amino acid identity changes apparent permeability across Caco-2 monolayers; direct substitution without transport validation may confound permeability comparisons.
3 Replacing with aromatic tetrapeptide analogs yields rigid instead of weak hydrogels, fundamentally altering material mechanics expectations.

H-Val-Val-Val-Val-OH vs. Structural Analogs


N-terminal Valine Permeability in Caco-2 Assays

A study investigating the transport of oligopeptides across Caco-2 cell monolayers demonstrated that tetrapeptides with an N-terminal valine (Val) residue exhibited high permeability [1]. This finding suggests that H-Val-Val-Val-Val-OH, with its N-terminal valine, may possess favorable transport characteristics compared to tetrapeptides with other N-terminal amino acids or shorter chain valine oligomers like H-Val-Val-Val-OH.

N-terminal Valine Permeability
Class-level
High permeability class (Papp > 10×10⁻⁶ cm/s, p<0.05) for N-terminal Val tetrapeptides
Compared to tetrapeptides with N-terminal Leu, Pro, Ile, Cys, Met, Val
Supports high-permeability transport context
In vitro Caco-2 cell monolayer assay; class-level inference
Oligopeptide Transport Intestinal Permeability Caco-2 Cell Model

Ionic Conditions for Valine Peptide Assembly

Research on a model β-sheet peptide, Ac-(XKXK)2-NH2, where the 'X' position was globally replaced with different amino acids, showed that the valine-containing variant (Val sequence) failed to undergo self-assembly into fibrils across a range of NaCl concentrations from 0 to 1000 mM [1]. In contrast, the isoleucine variant began assembly at 300 mM NaCl and the phenylalanine variant at 700 mM NaCl. This highlights a lower self-assembly propensity for valine-rich sequences under these conditions compared to sequences containing more hydrophobic residues.

Valine Assembly Propensity
Class-level
Valine-rich sequence: no self-assembly (0–1000 mM NaCl)
Ile variant assembles at 300 mM, Phe variant at 700 mM NaCl
Supports monomeric control selection in assembly studies
Model β-sheet peptide Ac-(XKXK)₂-NH₂; class-level inference
Peptide Self-Assembly β-Sheet Formation Amyloid Biomaterials

Valine Peptide Hydrogel Properties

In the same study on β-sheet peptide self-assembly, all peptides that formed fibrils were capable of forming hydrogels at sufficient concentrations [1]. However, a clear distinction was observed in the mechanical properties of the resulting gels. Nonaromatic peptides, including the valine variant, formed 'weak gels', whereas peptides containing aromatic amino acids like phenylalanine formed 'rigid gels'. This suggests that H-Val-Val-Val-Val-OH, as a nonaromatic peptide, would yield a hydrogel with significantly lower mechanical rigidity compared to gels formed from aromatic peptide analogs.

Hydrogel Rigidity Class
Class-level
Nonaromatic (Val) peptides form weak gels
Aromatic (Phe) peptides form rigid gels
Supports soft hydrogel material design
Concentration-dependent gelation; class-level inference
Hydrogel Mechanics Tissue Engineering Peptide Biomaterials

H-Val-Val-Val-Val-OH Optimal Applications


Transport Study Model Peptide

Based on the class-level inference that tetrapeptides with N-terminal valine exhibit high apparent permeability (Papp > 10 × 10^-6 cm/s) across Caco-2 cell monolayers [1], H-Val-Val-Val-Val-OH is an ideal model compound for investigating the mechanisms of intestinal peptide transport. Researchers can use it as a positive control for high-permeability or as a backbone to study how sequence modifications affect the transport of hydrophobic oligopeptides.

Negative Control for Self-Assembly Assays

Given the evidence that a valine-rich peptide sequence failed to self-assemble into fibrils under conditions that readily induce aggregation in its isoleucine and phenylalanine counterparts [2], H-Val-Val-Val-Val-OH can serve as a stable monomeric control. It is particularly useful in studies of amyloid formation where a non-aggregating analog is required to benchmark the assembly kinetics of more amyloidogenic sequences.

Building Block for Soft Hydrogels

Research indicates that nonaromatic peptides form weak hydrogels, in contrast to the rigid gels formed by aromatic analogs [2]. Therefore, H-Val-Val-Val-Val-OH is a prime candidate for the development of soft biomaterials where low mechanical rigidity is desired. Potential applications include injectable cell-delivery vehicles or matrices for studying mechanosensitive cell behavior where a permissive, low-stiffness environment is required.

Application
Selection Property
Validation Focus
Intestinal peptide transport studies
N-terminal valine permeability context
Caco-2 monolayer transport endpoints
Self-assembly screening studies
Low self-assembly propensity context
Monomeric state in fibrillization assays
Soft hydrogel biomaterial development
Nonaromatic weak-gel mechanics
Hydrogel rheological characterization

Technical Documentation Hub

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22 linked technical documents
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